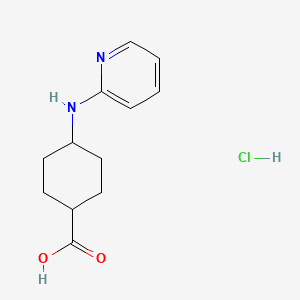

Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(16)9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;/h1-3,8-10H,4-7H2,(H,13,14)(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIJXQYWQHCVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the six-membered ring.

Introduction of the Pyridin-2-ylamino Group: The pyridin-2-ylamino group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an amine under basic conditions.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the cyclohexane ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclohexane ring with a pyridin-2-ylamino group and a carboxylic acid group, forming a hydrochloride salt. Its stereochemistry and functional groups contribute to its reactivity and interaction with biological systems.

Chemistry

Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride serves as a building block for synthesizing complex organic molecules. It is also used as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

Research has indicated potential bioactive properties of this compound, particularly in antimicrobial and anticancer applications. Studies have explored its efficacy against various pathogens and cancer cell lines, showcasing its potential as a therapeutic agent.

Medicine

The compound is being investigated for its therapeutic applications , particularly as a drug candidate for diseases such as cancer and infections caused by resistant bacteria. Its mechanism of action often involves modulating enzyme activity or interacting with specific receptors.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical reactions.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Another research effort focused on the compound's anticancer properties in vitro. The study evaluated its effects on various cancer cell lines, revealing dose-dependent cytotoxicity that supports further investigation into its use as a cancer therapeutic.

Mechanism of Action

The mechanism of action of Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

Cyclohexane Derivatives: Compounds with similar cyclohexane ring structures but different substituents.

Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

Carboxylic Acid Derivatives: Compounds with carboxylic acid groups and different ring structures.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Biological Activity

Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride is a compound characterized by a cyclohexane ring substituted with a pyridin-2-ylamino group and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C12H16ClN2O2

- Molecular Weight : 256.72 g/mol

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Inhibition of Mitotic Checkpoint : The compound has been shown to inhibit the mitotic checkpoint, which is crucial for proper cell division. This inhibition can lead to increased rates of apoptosis in cancer cells, making it a potential candidate for cancer therapy .

- Binding Affinity : Studies have demonstrated that this compound binds to specific proteins involved in cell cycle regulation, potentially disrupting their function and leading to antitumor activity .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.0 | Mitotic checkpoint inhibition |

| MCF-7 (Breast) | 3.5 | Induction of apoptosis |

| A549 (Lung) | 4.0 | Disruption of spindle assembly |

Table 1: In vitro activity of this compound against various cancer cell lines.

Case Studies

A notable case study involved the administration of this compound in xenograft models where human cancer cells were implanted into immunocompromised mice. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Key findings include:

- Half-Life : Approximately 215 minutes in BALB/c mouse plasma.

- Bioavailability : High bioavailability due to its solubility and stability under physiological conditions.

Q & A

Basic: What synthetic strategies ensure stereochemical control in the preparation of Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride?

Methodological Answer:

Stereochemical control requires chiral catalysts or resolving agents. For example:

- Chiral Auxiliaries : Use enantiomerically pure cyclohexane precursors (e.g., (1s,4s)-4-aminocyclohexane derivatives) to guide regioselective pyridin-2-ylamino group attachment .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to direct stereochemistry during cyclization or coupling steps .

- Resolution Techniques : Post-synthesis, diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate the rel-(1s,4s) isomer .

Validation : Confirm stereopurity via chiral HPLC (e.g., Chiralpak® columns) and compare retention times with standards .

Basic: Which analytical techniques are critical for verifying the structural and stereochemical integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters (e.g., monoclinic space groups as in similar hydrochlorides) .

- NMR Spectroscopy :

- Chiral HPLC : Quantifies enantiomeric excess (≥98%) using polysaccharide-based columns and polar mobile phases .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian software) to model transition states and identify energy barriers for stereoselective steps .

- Machine Learning : Train algorithms on existing reaction data (e.g., solvent effects, temperature) to predict optimal conditions (e.g., THF at 60°C vs. DMF at 80°C) .

- Solvent Screening : COSMO-RS simulations predict solubility and stability of intermediates, reducing experimental trial-and-error .

Advanced: How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) during characterization?

Methodological Answer:

- Cross-Validation : Reconcile NMR-derived dihedral angles with X-ray torsion angles using software like Mercury® .

- Dynamic Effects : Account for NMR time-averaging (e.g., chair flipping in cyclohexane) by conducting variable-temperature NMR .

- DFT Simulations : Compare experimental spectra with computed spectra (e.g., via ORCA) to identify conformational discrepancies .

Safety: What protocols mitigate risks when handling hydrochloride salts of amino-substituted cyclohexanes?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure (skin notation applies per SDS) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (STEL: 15-min exposure limits) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Biological Applications: What methodologies assess the compound’s potential as a kinase inhibitor or receptor ligand?

Methodological Answer:

- Enzyme Assays :

- ADMET Profiling :

Advanced: How can researchers address low yields in the final hydrogenation step of the cyclohexane ring?

Methodological Answer:

- Catalyst Optimization : Screen Pd/C vs. Rh/Al2O3 under H2 pressure (1–10 atm) to balance selectivity and activity .

- Solvent Effects : Test polar aprotic solvents (e.g., DMSO) to stabilize charged intermediates and reduce side reactions .

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track hydrogen uptake and adjust reaction kinetics dynamically .

Regulatory: What documentation is required for global compliance when shipping this compound?

Methodological Answer:

- SDS Compliance : Include GHS hazard statements (e.g., H315, H319 for skin/eye irritation) and precautionary codes (P305+P351+P338) .

- Customs Declarations : Provide CAS number, EC inventory status (EINECS/ELINCS), and TSCA/FDA exemptions .

- Transport Classification : Assign UN numbers (if applicable) and adhere to IATA/ADR guidelines for hazardous materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.